molecular formula C12H18N4 B3058750 3-(1H-1,2,4-Triazol-1-YL)-1-adamantanamine CAS No. 915920-86-4

3-(1H-1,2,4-Triazol-1-YL)-1-adamantanamine

Cat. No.: B3058750
CAS No.: 915920-86-4
M. Wt: 218.30
InChI Key: MEBRHDOGOQBNLX-UHFFFAOYSA-N
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Description

3-(1H-1,2,4-Triazol-1-YL)-1-adamantanamine is a compound that combines the structural features of 1,2,4-triazole and adamantane. The 1,2,4-triazole ring is a five-membered heterocyclic ring containing three nitrogen atoms, while adamantane is a polycyclic hydrocarbon with a diamond-like structure. This compound is of interest due to its potential pharmacological activities and its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-1,2,4-Triazol-1-YL)-1-adamantanamine typically involves the reaction of 1-adamantanamine with 1,2,4-triazole derivatives. One common method is the nucleophilic substitution reaction where 1-adamantanamine reacts with a halogenated 1,2,4-triazole under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and optimized reaction conditions can lead to efficient large-scale production. Catalysts and advanced purification methods such as crystallization and chromatography are often employed to ensure high-quality product .

Chemical Reactions Analysis

Types of Reactions

3-(1H-1,2,4-Triazol-1-YL)-1-adamantanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(1H-1,2,4-Triazol-1-YL)-1-adamantanamine has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential anticancer, antifungal, and antiviral activities.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(1H-1,2,4-Triazol-1-YL)-1-adamantanamine involves its interaction with specific molecular targets. The triazole ring can bind to metal ions in enzymes, inhibiting their activity. The adamantane moiety enhances the compound’s stability and lipophilicity, facilitating its interaction with lipid membranes and proteins. This dual functionality allows the compound to modulate various biological pathways .

Comparison with Similar Compounds

Similar Compounds

    1-(1H-1,2,4-Triazol-1-YL)-adamantane: Lacks the amine group, leading to different reactivity and biological activity.

    3-(1H-1,2,3-Triazol-1-YL)-1-adamantanamine: Contains a different triazole isomer, resulting in distinct chemical and biological properties.

    1-(1H-1,2,4-Triazol-1-YL)-2-adamantanamine: Positional isomer with varied pharmacological effects.

Uniqueness

3-(1H-1,2,4-Triazol-1-YL)-1-adamantanamine is unique due to the specific positioning of the triazole ring and the amine group on the adamantane scaffold. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development .

Properties

IUPAC Name

3-(1,2,4-triazol-1-yl)adamantan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4/c13-11-2-9-1-10(3-11)5-12(4-9,6-11)16-8-14-7-15-16/h7-10H,1-6,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEBRHDOGOQBNLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)N4C=NC=N4)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60672525
Record name 3-(1H-1,2,4-Triazol-1-yl)tricyclo[3.3.1.1~3,7~]decan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60672525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915920-86-4
Record name 3-(1H-1,2,4-Triazol-1-yl)tricyclo[3.3.1.1~3,7~]decan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60672525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(1H-1,2,4-Triazol-1-yl)-1-adamantanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(1H-1,2,4-Triazol-1-YL)-1-adamantanamine
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3-(1H-1,2,4-Triazol-1-YL)-1-adamantanamine
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3-(1H-1,2,4-Triazol-1-YL)-1-adamantanamine

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